tert-Butyl 6-methyl-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 6-methyl-1H-indole-1-carboxylate” is a chemical compound with the empirical formula C13H15NO2 . It is a type of heterocyclic building block . This compound is used as a reactant for the preparation of various substances, including potent plant-growth inhibitors, Cannabinoid CB2 receptor ligands, analogues of isomeridianin G, and inhibitors of the Yersinia pestis salicylate adenylation domain YbtE .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in recent years . These compounds are synthesized from commercially available starting materials using inexpensive reagents via efficient and selective protocols .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)n1ccc2ccccc12
. The molecular weight of this compound is 217.26 . Chemical Reactions Analysis
Indole derivatives, including “this compound”, are used as reactants in various chemical reactions. For instance, they are used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n20/D 1.543 .Scientific Research Applications
Catalysis in Chemical Reactions
Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a compound closely related to tert-butyl 6-methyl-1H-indole-1-carboxylate, has been utilized as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process transforms these alcohols into α,β-unsaturated carbonyl compounds with good yields, without affecting non-allylic alcohols (Shen et al., 2012).
Synthesis of Heterocycles
In the synthesis of complex heterocycles like ring-fused carbazoles, tert-butyl derivatives of indole carboxylates have been employed as key intermediates. For instance, tert-butyl-2a-methyl-1,2,2a,10c-tetrahydro-6H-cyclobuta[c]furo[3,2-a]carbazole-6-carboxylate was unexpectedly formed from tert-butyl 2-(2-isopropenyl-3-furyl)-3-vinyl-1H-indole-1-carboxylate via a spontaneous pi8 electrocyclization reaction (Pelly et al., 2005).
Palladium-Catalyzed Intramolecular Annulation
Tert-butyl derivatives of 1H-indole-3-carboxylate have been used in palladium-catalyzed intramolecular annulation reactions. This method affords various gamma-carboline derivatives with additional rings fused across specific positions, demonstrating the versatility of these compounds in complex organic synthesis (Zhang & Larock, 2003).
Novel Condensation Reactions
Tert-butyl esters of indole carboxylates participate in novel condensation reactions with carboxylic acids. Using di-tert-butyl dicarbonate and catalytic agents, these reactions produce a range of acylated non-nucleophilic nitrogen compounds, illustrating the utility of these esters in diverse organic syntheses (Umehara et al., 2016).
Synthetic Methodology Development
The tert-butyl ester derivatives of indole carboxylates have been essential in developing new synthetic methodologies for complex organic molecules. These methodologies encompass various reaction types, including esterification, Ritter reaction, and cycloaddition, to synthesize novel compounds with potential pharmaceutical applications (Various Authors, 1999-2018).
Mechanism of Action
Target of Action
1-BOC-6-methylindole, also known as tert-Butyl 6-methyl-1H-indole-1-carboxylate or 1-BOC-6-methylindole, tech grade, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of 1-BOC-6-methylindole is not well-documented in the current literature. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the specific biological context and the presence of other interacting molecules .
Biochemical Pathways
Indoles, including 1-BOC-6-methylindole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Result of Action
As a derivative of indole, it may share some of the biological activities associated with indoles, such as potential therapeutic effects against cancer cells and microbes . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-methylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQBSROSSKTUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562229 | |
Record name | tert-Butyl 6-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127956-24-5 | |
Record name | 1,1-Dimethylethyl 6-methyl-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127956-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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